molecular formula C24H23N5O B4195633 [5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-phenylmethanone

[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-phenylmethanone

Cat. No.: B4195633
M. Wt: 397.5 g/mol
InChI Key: CHXDFRLYQBMRSG-UHFFFAOYSA-N
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Description

[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-phenylmethanone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-phenylmethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzoyl chloride with 4-(dimethylamino)benzylamine to form an intermediate, which is then reacted with phenylhydrazine and triethyl orthoformate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-phenylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-(dimethylamino)piperidine
  • 4-(dimethylamino)benzoic acid
  • 4-(dimethylamino)benzophenone

Uniqueness

[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-phenylmethanone is unique due to its triazole core, which imparts specific biological activities not commonly found in other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

[5-[[4-(dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-28(2)21-15-13-18(14-16-21)17-25-24-26-22(19-9-5-3-6-10-19)27-29(24)23(30)20-11-7-4-8-12-20/h3-16H,17H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXDFRLYQBMRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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